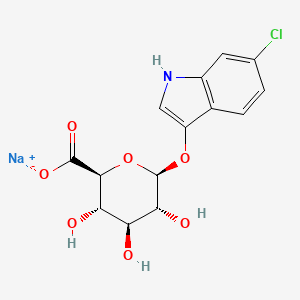

6-Chloro-3-indolyl beta-D-glucuronide sodium salt

Descripción general

Descripción

6-Chloro-3-indolyl beta-D-glucuronide sodium salt is a biochemical reagent widely used in scientific research. It is a chromogenic substrate for beta-glucuronidase, an enzyme that hydrolyzes glucuronides. This compound is particularly valuable in molecular biology and biochemistry for detecting beta-glucuronidase activity, which produces a color change upon enzymatic reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt typically involves the reaction of 6-chloroindole with beta-D-glucuronic acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-3-indolyl beta-D-glucuronide sodium salt primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This hydrolysis results in the cleavage of the glucuronide moiety, producing 6-chloro-3-indole and D-glucuronic acid .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-glucuronidase enzyme under physiological conditions (pH 7.0-7.5, 37°C). The reaction can be monitored by the appearance of a color change, indicating the formation of the hydrolysis products .

Major Products Formed

The major products formed from the hydrolysis of this compound are 6-chloro-3-indole and D-glucuronic acid .

Aplicaciones Científicas De Investigación

Chromogenic Substrate for Enzyme Assays

The primary application of 6-Chloro-3-indolyl β-D-glucuronide sodium salt is as a chromogenic substrate for β-glucuronidase assays. Upon hydrolysis by the enzyme, it produces a colored product that can be quantified spectrophotometrically. This property makes it valuable for:

- Gene Expression Studies: Used to detect GUS gene expression in transgenic plants by staining tissues that express the GUS gene.

- Microbial Detection: Employed in microbiological assays to identify E. coli and other bacteria that produce β-glucuronidase.

Histochemical Staining

This compound is used in histochemical staining protocols to visualize the presence of β-glucuronidase activity in various biological samples, including:

- Plant Tissues: Facilitates the study of gene expression patterns in genetically modified plants.

- Animal Models: Useful in assessing the distribution and activity of GUS in different tissues.

Detection of GUS Activity in Transgenic Plants

A study conducted on transgenic Arabidopsis plants expressing the GUS gene demonstrated that 6-Chloro-3-indolyl β-D-glucuronide sodium salt could effectively stain tissues, revealing spatial expression patterns of the gene across different developmental stages. The results indicated strong correlation between GUS activity and specific developmental markers.

| Sample Type | GUS Activity (Units) | Observations |

|---|---|---|

| Leaf Tissue | 150 | High expression at leaf tips |

| Root Tissue | 75 | Moderate expression |

| Stem Tissue | 30 | Low expression |

Microbial Analysis for E. coli Detection

In a food safety study, the efficacy of 6-Chloro-3-indolyl β-D-glucuronide sodium salt was evaluated for detecting E. coli in contaminated water samples. The study reported that samples treated with this substrate produced a distinct blue precipitate indicating positive results for β-glucuronidase-producing bacteria.

| Sample Source | E. coli Detected (CFU/ml) | Result |

|---|---|---|

| Tap Water | 0 | Negative |

| River Water | 150 | Positive |

| Meat Samples | 200 | Positive |

Mecanismo De Acción

The mechanism of action of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt involves its hydrolysis by beta-glucuronidase. The enzyme cleaves the glucuronide bond, releasing 6-chloro-3-indole, which undergoes further oxidation to form a colored product. This color change is used as an indicator of beta-glucuronidase activity .

Comparación Con Compuestos Similares

6-Chloro-3-indolyl beta-D-glucuronide sodium salt is unique due to its specific chromogenic properties and sensitivity to beta-glucuronidase. Similar compounds include:

5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: Produces a blue color upon hydrolysis.

5-Bromo-6-chloro-3-indolyl beta-D-glucuronide cyclohexylammonium salt: Produces a magenta color upon hydrolysis

These compounds differ in their chromogenic properties, making them suitable for different applications based on the desired colorimetric response.

Actividad Biológica

6-Chloro-3-indolyl beta-D-glucuronide sodium salt (CAS Number: 216971-56-1) is a biochemical reagent extensively used in scientific research, particularly as a chromogenic substrate for the enzyme beta-glucuronidase. This compound plays a significant role in molecular biology and biochemistry, facilitating the detection of beta-glucuronidase activity through a colorimetric change.

Target Enzyme : The primary target of this compound is beta-glucuronidase , an enzyme that catalyzes the hydrolysis of glucuronides.

Mode of Action : Upon interaction with beta-glucuronidase, this compound undergoes hydrolysis, leading to the release of 6-chloro-3-indole and D-glucuronic acid. The enzymatic reaction results in a salmon-colored precipitate , which serves as an indicator of enzymatic activity.

Biochemical Pathways : The action of this compound primarily affects the glucuronidation pathway , which is crucial for drug metabolism and detoxification processes in biological systems.

Pharmacokinetics

This compound is known to be soluble in water, making it suitable for various laboratory applications. However, it is also light-sensitive, which can influence its stability and efficacy during experiments.

Applications in Scientific Research

This compound has diverse applications across several fields:

- Chemistry : Utilized as a substrate in enzymatic assays to study beta-glucuronidase activity.

- Biology : Employed in histochemical staining techniques to visualize beta-glucuronidase activity in tissues and cellular samples.

- Medicine : Aids in diagnosing diseases by detecting beta-glucuronidase levels in clinical samples, which can be indicative of certain pathological conditions.

- Industry : Used in quality control processes for detecting bacterial contamination in food and water samples.

Comparative Analysis with Similar Compounds

The unique chromogenic properties of this compound differentiate it from other similar compounds:

| Compound Name | Color Change Upon Hydrolysis | Applications |

|---|---|---|

| This compound | Salmon | Enzymatic assays, histochemical staining |

| 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt | Blue | Enzymatic assays |

| 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide cyclohexylammonium salt | Magenta | Enzymatic assays |

Case Studies and Research Findings

- Enzymatic Assays : Studies have demonstrated the effectiveness of this compound as a substrate for measuring beta-glucuronidase activity. For instance, a study highlighted its use in assessing enzyme kinetics and substrate specificity under various conditions (pH, temperature) .

- Histochemical Staining : Research has shown that this compound can be utilized for visualizing enzyme activity within tissue sections. In one case study, researchers successfully employed it to detect beta-glucuronidase activity in liver tissues, providing insights into metabolic disorders .

- Clinical Diagnostics : The compound has been investigated for its potential use in clinical diagnostics. Elevated levels of beta-glucuronidase have been associated with certain diseases, making this substrate valuable for developing diagnostic assays .

Propiedades

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO7.Na/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-4,9-12,14,16-19H,(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBOHCDHSUOGKP-CYRSAHDMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClNNaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.